![molecular formula C17H13N5O3S B2414091 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide CAS No. 1181527-91-2](/img/structure/B2414091.png)
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several different functional groups, including a furan ring, a thiazole ring, and a benzotriazine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like acylation, oxidation, and electrophilic substitution . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of a compound like this would be determined by techniques such as NMR spectroscopy . The 1H NMR spectrum of a similar compound showed three signals for protons of the furan ring and three signals for protons of the pyridine ring .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the specific functional groups present. For example, the product was subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation, where the substituent entered exclusively the 5-position of the furan ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its specific structure and functional groups. For example, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determines the electronic and optical properties of similar compounds .Scientific Research Applications
Psychotropic and Anti-inflammatory Properties
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide and its derivatives demonstrate significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They possess marked sedative action, show high anti-inflammatory activity, have selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some compounds synthesized demonstrate antimicrobial action, correlating biological results with structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).
Antibacterial and Antifungal Properties
The compound's derivatives have been studied for antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi. This highlights the compound's potential in antimicrobial applications (Patel et al., 2015).
Application in Metal Complexes
The compound's derivatives are used to synthesize bivalent transition metal complexes, which are studied for their antimicrobial, anti-oxidant, and cytotoxic activities. This points towards its utility in developing new materials with specific biological properties (Zaky et al., 2016).
MMP Inhibition in Tissue Damage
The compound's derivatives have been evaluated for their effectiveness in affecting the inflammatory/oxidative process, where they show potential wound healing effects. They have been tested for inhibiting matrix metalloproteinases (MMPs), crucial in tissue repair and regeneration (Incerti et al., 2018).
Electrophilic Substitution Reactions
This compound has been used as a starting material for synthesizing various derivatives through electrophilic substitution reactions, which expands its applications in organic synthesis (Aleksandrov et al., 2017).
Cytotoxic Activities
Its derivatives have been synthesized and investigated for their antimicrobial activity and cytotoxic activity against various cancer cell lines, showing the compound's potential in cancer research (Dawbaa et al., 2021).
Mechanism of Action
The mechanism of action of a compound like this would depend on its specific biological target. Many thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Future Directions
Future research on compounds like this could involve further exploration of their synthesis, properties, and potential biological activities. For example, researchers could investigate new synthetic routes, study their interactions with biological targets, or evaluate their potential as therapeutic agents .
Properties
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c23-15(19-17-18-13(10-26-17)14-6-3-9-25-14)7-8-22-16(24)11-4-1-2-5-12(11)20-21-22/h1-6,9-10H,7-8H2,(H,18,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHDMSITJQXWNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
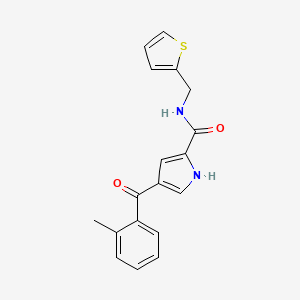
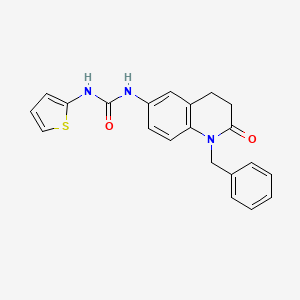
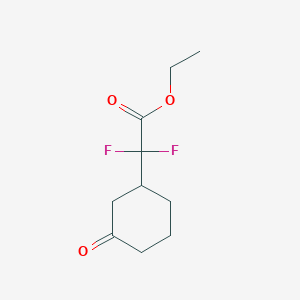
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2414012.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2414014.png)
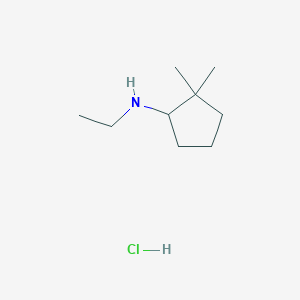
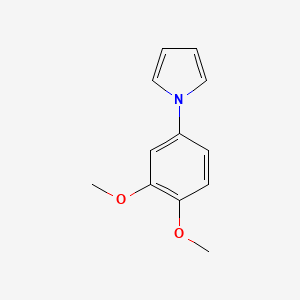
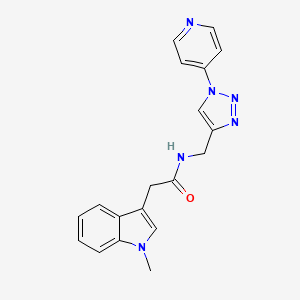

![3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2414025.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2414027.png)
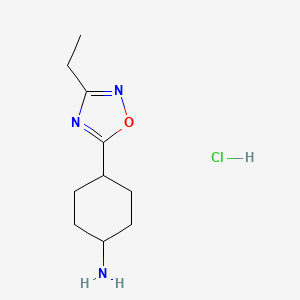
![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414030.png)
